molecular formula C10H12O5 B8678209 2-Propargyloxycarbonyloxyethyl Methacrylate CAS No. 139191-60-9

2-Propargyloxycarbonyloxyethyl Methacrylate

Cat. No. B8678209
M. Wt: 212.20 g/mol
InChI Key: JPHLEXUVXZLMIW-UHFFFAOYSA-N
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Patent
US05194655

Procedure details

A flask equipped with a stirrer, thermometer, nitrogen gas tube and reflux condenser was charged with 13.0 g of 2-hydroxyethyl methacrylate and 11.5 g of trimethylamine in 50.0 g of methylene chloride. To the flask was added 13.0 g of propargyl chloroformate dropwise over one hour. The mixture was allowed to react for 6 hours at 30° C. After the reaction, the mixture was treated with methylene chloride-water mixture. The organic phase was separated and dried over magnesium sulfate. After filtering, the filtrate was evaporated in a rotary evaporator. The resulting residue was applied on a 200 mesh silica gel column and developed with ethyl acetate-hexane mixture. The title compound was obtained as colorless liquid. Yield was 73.6% of theory.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
solvent
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Name
methylene chloride water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
73.6%

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH2:7][CH2:8][OH:9])(=[O:5])[C:2]([CH3:4])=[CH2:3].CN(C)C.Cl[C:15]([O:17][CH2:18][C:19]#[CH:20])=[O:16].C(Cl)Cl.O>C(Cl)Cl>[C:1]([O:6][CH2:7][CH2:8][O:9][C:15]([O:17][CH2:18][C:19]#[CH:20])=[O:16])(=[O:5])[C:2]([CH3:4])=[CH2:3] |f:3.4|

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
C(C(=C)C)(=O)OCCO
Name
Quantity
11.5 g
Type
reactant
Smiles
CN(C)C
Name
Quantity
50 g
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
13 g
Type
reactant
Smiles
ClC(=O)OCC#C
Step Three
Name
methylene chloride water
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A flask equipped with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
thermometer, nitrogen gas tube and reflux condenser
CUSTOM
Type
CUSTOM
Details
to react for 6 hours at 30° C
Duration
6 h
CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtering
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OCCOC(=O)OCC#C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 73.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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